molecular formula C12H16O3 B7861636 3-(2-Methoxy-5-methylphenyl)oxolan-3-ol

3-(2-Methoxy-5-methylphenyl)oxolan-3-ol

Cat. No.: B7861636
M. Wt: 208.25 g/mol
InChI Key: PTHJZKFGKGDRER-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)oxolan-3-ol is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 2-methoxy-5-methylphenyl group and a hydroxyl group. Its structural uniqueness lies in the oxolane scaffold, which confers rigidity and distinct electronic properties compared to linear-chain analogs.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-3-4-11(14-2)10(7-9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJZKFGKGDRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS 109089-77-2)
  • Structure: Replaces the oxolane ring with a propanoic acid chain and an additional phenyl group.
  • Properties: White crystalline solid with a molecular weight of 270.32 g/mol, logP 2.44 (indicating moderate lipophilicity), and solubility in DMF, DMSO, and methanol .
  • Applications : Key intermediate in synthesizing Tolterodine, a medication for overactive bladder .
  • Comparison: The carboxylic acid group enhances polarity and reactivity, making it suitable for condensation reactions in API synthesis. The oxolan-3-ol’s ether ring may offer greater steric hindrance and reduced acidity compared to the propanoic acid derivative.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (CAS 124937-73-1)
  • Structure: Features a propanol chain instead of the oxolane ring.
  • Applications: Intermediate in Tolterodine synthesis via reduction of the corresponding propanoic acid .
  • Comparison: The primary alcohol group in propanol derivatives facilitates nucleophilic reactions (e.g., esterification), whereas the tertiary alcohol in oxolan-3-ol may limit such reactivity due to steric effects.
3-(2-Methoxy-5-methylphenyl)-3-pentanol (CAS 1338982-31-2)
  • Structure: Extends the carbon chain to pentanol while retaining the 2-methoxy-5-methylphenyl group.
  • Properties : Molecular weight 208.30 g/mol, 97% purity, with undefined melting/boiling points .
  • Comparison: The longer aliphatic chain increases hydrophobicity (higher logP) compared to oxolan-3-ol.
3-(2-Methoxy-5-methylphenyl)glutaconic Anhydride
  • Structure : Derived from glutaconic anhydride, featuring the same aromatic substituent.
  • Synthesis : Produced via hydrolysis and methylation of 6-methylcoumarin-4-acetic acid .
  • Comparison : The anhydride functionality enables electrophilic reactivity, contrasting with the oxolan-3-ol’s alcohol group, which may participate in hydrogen bonding or oxidation reactions.

Physicochemical and Functional Differences

Compound Core Structure Functional Group Key Applications Notable Properties
3-(2-Methoxy-5-methylphenyl)oxolan-3-ol Oxolane ring Tertiary alcohol Limited (discontinued commercial) High rigidity, potential H-bonding
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid Propanoic acid Carboxylic acid Tolterodine synthesis Crystalline, logP 2.44, polar
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol Propanol Primary alcohol Tolterodine intermediate Reducible to propanoic acid
3-(2-Methoxy-5-methylphenyl)-3-pentanol Pentanol Secondary alcohol Structural analog (research) Higher hydrophobicity

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